Formocortal

Catalog No.
S575682
CAS No.
2825-60-7
M.F
C29H38ClFO8
M. Wt
569.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formocortal

CAS Number

2825-60-7

Product Name

Formocortal

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-16-(2-chloroethoxy)-12-fluoro-19-formyl-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-dien-8-yl]-2-oxoethyl] acetate

Molecular Formula

C29H38ClFO8

Molecular Weight

569.1 g/mol

InChI

InChI=1S/C29H38ClFO8/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,14,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1

InChI Key

QNXUUBBKHBYRFW-QWAPGEGQSA-N

SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C=O)F)O)C)OC(O2)(C)C

Synonyms

(11β,16α)-21-(acetyloxy)-3-(2-chloroethoxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-20-oxopregna-3,5-diene-6-carboxaldehyde; NSC 150527; 3-(2-Chloroethoxy)-6-formyl-9α-fluoropregna-3,5-diene-11β,16α,17,21-tetrol-20-one 21-Acetate 16α

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C=O)F)O)C)OC(O2)(C)C

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CC(=C5[C@@]4(CCC(=C5)OCCCl)C)C=O)F)O)C)OC(O2)(C)C

Formocortal is a synthetic corticosteroid compound known for its anti-inflammatory and immunosuppressive properties. It is chemically classified as a derivative of corticosteroids, characterized by a complex steroid structure that includes various functional groups. The compound's chemical formula is C29H38ClFO8, and it is identified by the CAS number 2825-60-7. Formocortal is utilized in both research and clinical settings, particularly in the development of new corticosteroid drugs aimed at improving therapeutic efficacy while minimizing side effects .

Formocortal acts as a glucocorticoid, a type of corticosteroid that mimics the effects of the natural hormone cortisol. It exerts its anti-inflammatory effects by binding to glucocorticoid receptors in cells, which leads to:

  • Decreased production of inflammatory mediators like cytokines and prostaglandins [].
  • Suppression of the immune system [].

This mechanism helps to reduce inflammation, redness, and itching associated with various skin and eye conditions [].

As with most corticosteroids, Formocortal can cause side effects when used topically, especially with prolonged use. Potential side effects include:

  • Skin thinning and atrophy.
  • Increased risk of infection.
  • Cataract formation (with ophthalmic use).
, which include:

  • Oxidation: Hydroxyl groups in Formocortal can be oxidized to form ketones or aldehydes.
  • Reduction: Carbonyl groups can be reduced to yield alcohols.
  • Substitution: The chlorine atom in Formocortal can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate (as an oxidizing agent), sodium borohydride (as a reducing agent), and various nucleophiles such as sodium azide. The specific products formed depend on the reaction conditions and reagents employed .

The synthesis of Formocortal involves several key steps:

  • Formation of the Steroid Nucleus: A suitable precursor undergoes cyclization to establish the steroid backbone.
  • Introduction of Functional Groups: Functional groups such as chlorine, fluorine, and formyl groups are introduced via halogenation and formylation reactions.
  • Acetylation: The final step typically involves acetylating hydroxyl groups to produce acetate esters.

Industrial synthesis methods are optimized for yield and purity, often employing controlled temperatures, pressures, and catalysts to enhance reaction rates .

Formocortal has a range of applications across different fields:

  • Scientific Research: It serves as a model compound for studying steroid chemistry and the effects of various functional groups on steroid activity.
  • Medicine: Formocortal is utilized in developing new corticosteroid drugs that aim to improve therapeutic outcomes while reducing adverse effects.
  • Industry: It is incorporated into formulations for topical creams and eye drops used to treat inflammatory conditions .

Several compounds share structural or functional similarities with Formocortal. Below is a comparison highlighting their uniqueness:

Compound NameKey FeaturesUnique Aspects
CortisoneNatural corticosteroidPrecursor to synthetic derivatives
DexamethasonePotent anti-inflammatory agentHigher glucocorticoid activity
PrednisoloneCommonly used corticosteroidLess potent than Formocortal
BetamethasoneLong-acting corticosteroidUsed primarily in dermatological treatments
MethylprednisoloneSynthetic glucocorticoidOften used for severe allergic reactions

Formocortal stands out due to its specific structural modifications that enhance its potency and reduce side effects compared to traditional corticosteroids like cortisone and prednisolone .

XLogP3

3.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

568.2239240 g/mol

Monoisotopic Mass

568.2239240 g/mol

Heavy Atom Count

39

UNII

8E21R0Z4M5

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01B - Antiinflammatory agents
S01BA - Corticosteroids, plain
S01BA12 - Formocortal

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Other CAS

2825-60-7

Wikipedia

Formocortal

Dates

Last modified: 04-14-2024

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